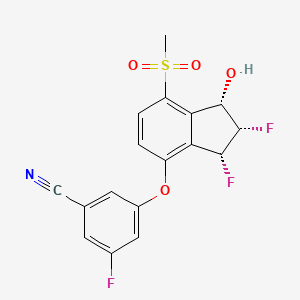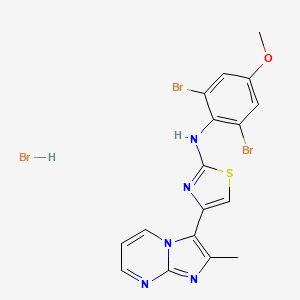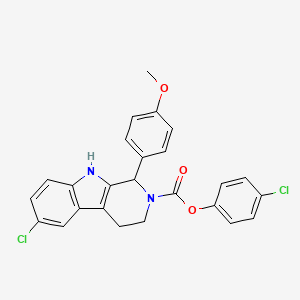![molecular formula C24H25F3N4O2S B610405 4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide CAS No. 1364269-06-6](/img/structure/B610405.png)
4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide
Übersicht
Beschreibung
rac-CCT-250863 is a potent Nek2 inhibitor. exhibiting selectivity for Nek2 over PLK1, MPS1, Cdk2 and Aurora A.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
The compound is used in various chemical syntheses and modifications. For instance, it plays a role in the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, contributing to the development of effective separation techniques for quality control in pharmaceuticals (Ye et al., 2012). Furthermore, this compound is integral in the synthesis of Nilotinib, an antitumor agent, showcasing its importance in the development of cancer treatment drugs (Cong-zhan, 2009).
Insecticidal and Antimicrobial Applications
Research has explored the insecticidal and antimicrobial potential of derivatives of this compound. Modifications to its structure have shown efficacy as broad-spectrum insecticides, particularly against root-knot nematode (Samaritoni et al., 1999). Additionally, synthesized derivatives have been evaluated for antimicrobial activity against various bacteria and fungi, highlighting its potential in addressing microbial resistance (Patel et al., 2012).
Role in Histone Deacetylase Inhibition
This compound has been identified as an active agent in histone deacetylase inhibition, a process crucial in cancer therapy. Its role in blocking cancer cell proliferation and inducing apoptosis makes it a candidate for further exploration in oncology (Zhou et al., 2008).
Development of Novel Heterocyclic Compounds
The compound is instrumental in the synthesis of various heterocyclic compounds. These include novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, and other derivatives, which have shown moderate effects against bacterial and fungal species, suggesting their potential in pharmaceutical applications (Abdel‐Aziz et al., 2008).
Anticonvulsant Properties
Studies have demonstrated the anticonvulsant properties of enaminones derived from this compound. Their crystal structures have been determined, which is essential for understanding their pharmacological activity and potential therapeutic uses (Kubicki et al., 2000).
Wirkmechanismus
Target of Action
Rac-CCT-250863, also known as 4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide, primarily targets the Nek2 kinase . Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in the processes of mitosis and meiosis .
Mode of Action
Rac-CCT-250863 acts as a selective and reversible inhibitor of Nek2 . It binds to the kinase, inhibiting its activity and thereby disrupting the normal cell cycle progression . This interaction results in the induction of cell cycle arrest .
Biochemical Pathways
The inhibition of Nek2 by Rac-CCT-250863 affects the cell cycle regulation pathway . Nek2 is involved in the separation of centrosomes during cell division. By inhibiting Nek2, Rac-CCT-250863 prevents the normal progression of the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
HCl and DMSO, suggesting potential routes for administration and absorption .
Result of Action
The primary result of Rac-CCT-250863’s action is the induction of cell cycle arrest . This can lead to antiproliferative effects in cells, including those that are sensitive or resistant to Pomalidomide . Additionally, when combined with Pomalidomide, Rac-CCT-250863 can induce apoptosis .
Action Environment
Like all chemical compounds, its stability, solubility, and bioavailability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Eigenschaften
IUPAC Name |
4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O2S/c1-14(6-7-24(25,26)27)33-20-10-16(4-5-18(20)23(29)32)19-9-17(11-30-22(19)28)21-8-15(13-34-21)12-31(2)3/h4-11,13-14H,12H2,1-3H3,(H2,28,30)(H2,29,32)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEOOSLUHRQCHZ-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C\C(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile](/img/structure/B610323.png)
![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)

![6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine](/img/structure/B610326.png)


![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)
![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)

![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)